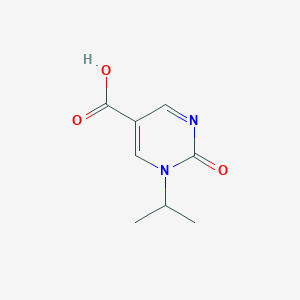

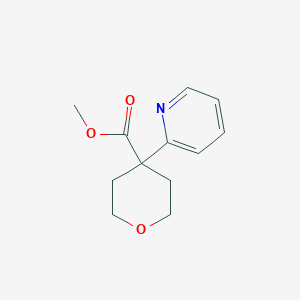

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride

Vue d'ensemble

Description

The compound "2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some properties and characteristics. The first paper discusses a crystal structure of an adduct that includes hydroxypiperidin-1-yl and piperidin-1-yl substituents on a (4-chlorophenyl)methanone component . The second paper presents a detailed study of 1-(5-chloro-2-hydroxyphenyl)ethanone, an ortho-hydroxy aromatic ketone, characterized by various physicochemical techniques and theoretical methods .

Synthesis Analysis

While the synthesis of "2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride" is not explicitly described in the papers, the methods used to characterize similar compounds can be informative. For instance, the second paper mentions the use of single crystal XRD, melting point determination, elemental analyses, and spectroscopic techniques such as IR, UV-Vis, and mass spectroscopy to characterize the compound . These methods are likely applicable to the synthesis analysis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single crystal XRD and DFT computational methods. The first paper reports dihedral angles between the benzene ring and piperidine rings, which could be relevant when considering the spatial arrangement of the molecular structure of "2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride" . The second paper provides detailed information on the crystal system, space group, and cell parameters, as well as the use of DFT to optimize the geometry and study the electronic structure .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions involving the compound of interest. However, the formation of intermolecular hydrogen bonds and π-π stacking interactions in related compounds suggests that "2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride" may also engage in similar interactions, which could influence its reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of similar compounds discussed in the papers. For example, the crystal structure of the related compound is stabilized by intramolecular hydrogen bonding and π-π stacking interactions, which could also be relevant for the compound . The use of various spectroscopic techniques provides information on the functional groups present and their interactions, which are crucial for understanding the physical and chemical properties .

Applications De Recherche Scientifique

Anticancer Activity

The sulfur-containing heterocyclic analogs of hydroxyl-containing benzo[b]thiophene, closely related to the chemical structure of interest, have shown selectivity towards laryngeal cancer cells. These compounds, through their hydroxyl groups, possess antiproliferative activity, enhancing antioxidant enzyme activity and reducing ROS production. They trigger apoptosis by increasing the BAX/BCL-2 ratio and activating the caspase cascade, with potential for combinational therapy to enhance drug bioavailability (Haridevamuthu et al., 2023).

Synthesis and Biological Evaluation

Compounds synthesized from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone have shown excellent antimicrobial activities, suggesting the potential of structurally related compounds for pharmaceutical applications (Sherekar et al., 2022).

Structural Diversity and Chemical Synthesis

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has generated a structurally diverse library of compounds. This indicates the versatility of related compounds in chemical synthesis, enabling the creation of a wide range of biologically active molecules (Roman, 2013).

Directed Metalation and Synthesis of Functionalised Compounds

Directed metalation techniques have been applied to synthesize functionalized benzo[b]thiophenes, demonstrating the compound's utility as key intermediates in the synthesis of complex molecules. This underscores the potential of such compounds in organic synthesis and drug development (Pradhan & De, 2005).

Photophysical Properties and Applications

The photoinduced direct oxidative annulation of thiophen-2-yl compounds has been explored, revealing unique photophysical properties. Such reactions offer pathways to highly functionalized polyheterocyclic compounds, highlighting the potential applications of these compounds in materials science and photophysics (Zhang et al., 2017).

Propriétés

IUPAC Name |

2-(3-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

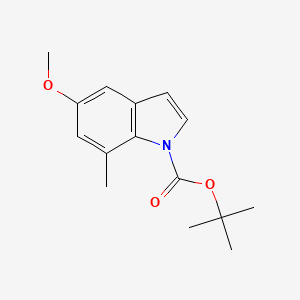

InChI=1S/C11H15NO2S.ClH/c13-9-3-1-5-12(7-9)8-10(14)11-4-2-6-15-11;/h2,4,6,9,13H,1,3,5,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAPFNAQSWXTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

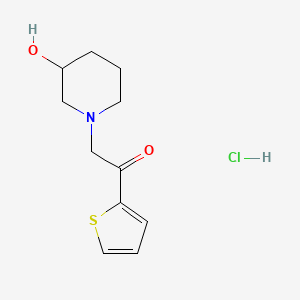

C1CC(CN(C1)CC(=O)C2=CC=CS2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride | |

CAS RN |

1417793-20-4 | |

| Record name | Ethanone, 2-(3-hydroxy-1-piperidinyl)-1-(2-thienyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)